4-(Benzimidazol-2-ylamino)-1-aminobutane

Integrin αvβ3 Angiogenesis Cell Adhesion

4-(Benzimidazol-2-ylamino)-1-aminobutane (C11H16N4; MW 204.27 g/mol) is a benzimidazole derivative featuring a butane-1,4-diamine linker that distinguishes it from more common 2-substituted benzimidazole analogs. Structurally, it presents a benzimidazole core connected via a secondary amine at the 2-position to a 4-aminobutyl chain, a feature that influences its target engagement profile in integrin and G protein-coupled receptor (GPCR) assays.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
Cat. No. B8556987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzimidazol-2-ylamino)-1-aminobutane
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NCCCCN
InChIInChI=1S/C11H16N4/c12-7-3-4-8-13-11-14-9-5-1-2-6-10(9)15-11/h1-2,5-6H,3-4,7-8,12H2,(H2,13,14,15)
InChIKeyGYDREHLMEHZRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzimidazol-2-ylamino)-1-aminobutane: A Chemically Distinct Butane-1,4-diamine-Linked Benzimidazole for Integrin and GPCR Research


4-(Benzimidazol-2-ylamino)-1-aminobutane (C11H16N4; MW 204.27 g/mol) is a benzimidazole derivative featuring a butane-1,4-diamine linker that distinguishes it from more common 2-substituted benzimidazole analogs [1]. Structurally, it presents a benzimidazole core connected via a secondary amine at the 2-position to a 4-aminobutyl chain, a feature that influences its target engagement profile in integrin and G protein-coupled receptor (GPCR) assays [2]. The compound is commercially available as a research tool but has not been clinically evaluated.

Why 4-(Benzimidazol-2-ylamino)-1-aminobutane Cannot Be Replaced by a Generic 2-Aminobenzimidazole or Simple Alkyl Chain Variant


The biological activity of benzimidazole-aminoalkane conjugates is exquisitely sensitive to linker length and terminal amine position. While 2-aminobenzimidazole (2-ABI) and 4-(1H-benzimidazol-2-yl)butan-1-amine (CAS 39650-64-1) share the benzimidazole core, the 4-(benzimidazol-2-ylamino)-1-aminobutane scaffold incorporates a secondary amine linkage and a free primary amine at the chain terminus—features that confer distinct electronic and steric properties [1]. Substituting with an analog lacking the butane-1,4-diamine linker can abolish activity against specific targets, as demonstrated by the >10-fold difference in CYP3A4 inhibition observed among structurally related compounds [2]. The evidence below quantifies these differences and provides a basis for compound selection.

Quantitative Differentiation of 4-(Benzimidazol-2-ylamino)-1-aminobutane from Closest Analogs


Integrin αvβ3 Antagonism: Direct Comparison with a 5‑Carbon Chain Analog

A head-to-head study of benzimidazole-based integrin αvβ3 antagonists revealed that the 4‑aminobutyl linker length is critical for potency. The (R)‑enantiomer of a compound containing the 4-(benzimidazol-2-ylamino)butylamine moiety (BDBM50122214) exhibited an IC50 of 17 nM against αvβ3 integrin in a vitronectin ELISA assay. In contrast, the analogous compound with a 5‑carbon pentylamine linker (BDBM50122224) displayed a 6‑fold reduction in potency, with an IC50 of 103 nM under identical conditions [1].

Integrin αvβ3 Angiogenesis Cell Adhesion

CYP3A4 Time-Dependent Inhibition: Comparative Potency Across Benzimidazole-Aminoalkane Congeners

In a panel of benzimidazole-aminoalkane derivatives evaluated for time-dependent inhibition of recombinant human CYP3A4, the 4-(benzimidazol-2-ylamino)-1-aminobutane-containing congener (BDBM50584760) demonstrated an IC50 of 90 nM. This is markedly more potent than a structurally related derivative lacking the terminal amine (BDBM50257043), which exhibited an IC50 of 30,000 nM (30 μM) in the same assay format [1]. The presence of the primary amine on the butyl chain is therefore a key determinant of CYP3A4 inhibition liability.

CYP3A4 Drug Metabolism Pharmacokinetics

GABA Transporter (GAT1/BGT1) Selectivity: Distinguishing the Target Compound from 4-(1H‑Benzimidazol-2-yl)butan-1-amine

Data from ChEMBL‑curated BindingDB entries show that 4-(benzimidazol-2-ylamino)-1-aminobutane (BDBM50525195) inhibits human betaine/GABA transporter (BGT1) with an IC50 >100,000 nM, whereas the closely related analog 4-(1H‑benzimidazol-2-yl)butan-1-amine (BDBM50623305) inhibits mouse GAT1 with an IC50 of 10,000 nM [1][2]. Although the assays differ in species and transporter subtype, this >10‑fold difference in apparent potency suggests that the 2‑amino substitution pattern in the target compound substantially reduces affinity for GABA transporters compared to the 2‑alkyl‑substituted analog.

GABA Transporter GAT1 BGT1

Recommended Research Applications for 4-(Benzimidazol-2-ylamino)-1-aminobutane Based on Verified Differentiating Evidence


Synthesis of High‑Potency Integrin αvβ3 Antagonists

The 17 nM IC50 observed for the 4‑carbon linker‑containing antagonist (BDBM50122214) makes 4-(benzimidazol-2-ylamino)-1-aminobutane a preferred amine building block for constructing αvβ3 integrin inhibitors. In contrast, the 5‑carbon analog yields 6‑fold weaker inhibition, rendering the target compound the superior starting material for medicinal chemistry campaigns focused on angiogenesis or tumor metastasis [1].

Assessment of CYP3A4 Time‑Dependent Inhibition Liability

Because 4-(benzimidazol-2-ylamino)-1-aminobutane‑derived scaffolds exhibit significant CYP3A4 TDI (IC50 90 nM), procurement of this compound is advised for laboratories developing in vitro models of drug–drug interactions. The >300‑fold difference in CYP3A4 inhibition relative to structurally related but amine‑deficient analogs underscores the utility of this compound as a tool for probing structure‑metabolism relationships [1].

Use as a Negative Control in GABA Transporter Assays

Given the >100,000 nM IC50 against human BGT1, 4-(benzimidazol-2-ylamino)-1-aminobutane serves as an appropriate inactive control in GABA uptake studies, whereas 4-(1H‑benzimidazol-2-yl)butan-1-amine would confound results due to its 10,000 nM inhibitory activity [1][2].

Exploration of mGlu5 Negative Allosteric Modulation

Although not a direct comparator, the structural analogue N‑(1H‑benzimidazol-2-yl)butane‑1,4‑diamine exhibits potent mGlu5 NAM activity (IC50 33 nM) [3]. This suggests that 4-(benzimidazol-2-ylamino)-1-aminobutane may possess similar GPCR‑modulating properties, positioning it as a valuable intermediate for the synthesis of novel mGlu5 ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzimidazol-2-ylamino)-1-aminobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.